molecular formula C23H23NO5 B11292881 ethyl 4-(3-ethyl-4-methyl-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate

ethyl 4-(3-ethyl-4-methyl-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate

Cat. No.: B11292881
M. Wt: 393.4 g/mol
InChI Key: GVDOYCHAKMLGAE-UHFFFAOYSA-N
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Description

Ethyl 4-(3-ethyl-4-methyl-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate is a complex organic compound featuring a chromeno[8,7-e][1,3]oxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-ethyl-4-methyl-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate chromene and oxazine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency. Additionally, purification processes like crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-ethyl-4-methyl-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-(3-ethyl-4-methyl-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(3-ethyl-4-methyl-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3-ethyl-4-methyl-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate is unique due to its combined chromene and oxazine structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

ethyl 4-(3-ethyl-4-methyl-2-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-9-yl)benzoate

InChI

InChI=1S/C23H23NO5/c1-4-17-14(3)18-10-11-20-19(21(18)29-23(17)26)12-24(13-28-20)16-8-6-15(7-9-16)22(25)27-5-2/h6-11H,4-5,12-13H2,1-3H3

InChI Key

GVDOYCHAKMLGAE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C3=C(C=C2)OCN(C3)C4=CC=C(C=C4)C(=O)OCC)OC1=O)C

Origin of Product

United States

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